molecular formula C17H22ClN3O2 B13911990 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester

Cat. No.: B13911990
M. Wt: 335.8 g/mol
InChI Key: AAFAMAAYQXTWFR-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of functionalized derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .

Comparison with Similar Compounds

1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent activity against FGFRs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H22ClN3O2

Molecular Weight

335.8 g/mol

IUPAC Name

tert-butyl 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22ClN3O2/c1-17(2,3)23-16(22)21-8-4-5-12(10-21)13-9-11-6-7-14(18)20-15(11)19-13/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,20)

InChI Key

AAFAMAAYQXTWFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=C(N2)N=C(C=C3)Cl

Origin of Product

United States

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